Cas no 57-87-4 (Ergosterol Standard)
Ergosterol Standard Chemical and Physical Properties
Names and Identifiers
-
- Ergosterol
- (22E)-Ergosta-5,7,22-trien-3-ol
- (22E,24R)-Ergosta-5,7,22-trien-3-ol
- (3beta)-Ergosta-5,7,22- trien-3-ol
- 22-trien-3-ol,(3beta,22e)-ergosta-7
- 3-Hydroxy-(22E,24R)-ergosta-5,7,22-triene
- 7,22-trien-3-ol,(3.beta.)-Ergosta-5
- delta-5,7,22-ergostatrien-3beta-ol
- ergosta-5,7,22-trien-3beta-ol
- Ergosterol hydrate
- ERGOSTEROL(AS) PrintBack
- 3β-Hydroxy-5,7,22-ergostatriene
- ERGOSTERIN
- ERGOSTERINE
- PROVITAMIN D2
- PROVITAMINE D2
- (22E)-Ergosta-5,7,22-trien-3beta-ol
- Ergosta-5
- [ "Ergosta-5", "7", "22-trien-3-ol" ]
- Z30RAY509F
- 5,7,22-Ergostatrien-3beta-ol
- Ergosterol, 98%
- ERG
- Ergosterol Standard
- SCHEMBL21927817
- CHEMBL222608
- Q63392683
- (22E)-Ergosta-5,7,22-trien-3-ol #
- Ergosta-5,7,22-trien-3-ol, (3.beta.,22E)-
- DNVPQKQSNYMLRS-NBEWGGKZSA-N
- NSC-62791
- (3.beta.)-Ergosta-5,7,22- trien-3-ol
-
- MDL: MFCD00003623
- Inchi: 1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20-,22+,24-,25+,26+,27+,28-/m1/s1
- InChI Key: DNVPQKQSNYMLRS-NBEWGGKZSA-N
- SMILES: O[C@H]1CC[C@@]2(C)C(C1)=CC=C1[C@@H]2CC[C@]2(C)[C@@H]([C@@H](/C=C/[C@@H](C)C(C)C)C)CC[C@H]21
- BRN: 2338604
Computed Properties
- Exact Mass: 396.33900
- Monoisotopic Mass: 396.339
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 712
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 396.6
- XLogP3: 7.4
- Surface Charge: 0
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Powder
- Density: 0.9784 (rough estimate)
- Melting Point: 156-158 °C (lit.)
- Boiling Point: 250°C/0.01mmHg(lit.)
- Flash Point: 216.3°C
- Refractive Index: -112.5 ° (C=1, THF)
- Solubility: Slightly soluble in ethanol, ethyl ether, petroleum ether; soluble in benzene, chloroform
- Water Partition Coefficient: Almost insoluble
- Stability/Shelf Life: Stable, but may be light or air sensitive. Incompatible with acids, strong oxidizing agents.
- PSA: 20.23000
- LogP: 7.33080
- Solubility: 1g of product is dissolved in 660ml cold ethanol, 45ml boiling ethanol, 70ml cold ether, 39ml boiling ether, 31ml chloroform, and almost insoluble in water. It can be precipitated by digitonin.
- Vapor Pressure: 1.04X10-9 mm Hg at 25 °C (est)
- Merck: 3659
- Sensitiveness: Light Sensitive
- Specific Rotation: -120 º (c=1, CHC13)
Ergosterol Standard Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H300
- Warning Statement: P280,P301+P310,P302+P352
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: R28
- Safety Instruction: S28-S36/37-S45
- FLUKA BRAND F CODES:1-3-8-10
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R28
- HazardClass:6.1
- PackingGroup:II
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Ergosterol Standard Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0018-25G |
Ergosterol |
57-87-4 | >95.0%(GC) | 25g |
¥905.00 | 2024-04-16 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ME2362-100g |
Ergosterol Standard |
57-87-4 | ≥98% | 100g |
¥1850元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ME2362-25g |
Ergosterol Standard |
57-87-4 | ≥98% | 25g |
¥550元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ME2362-5g |
Ergosterol Standard |
57-87-4 | ≥98% | 5g |
¥130元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0895-20mg |
Ergosterol Standard |
57-87-4 | HPLC≥98% | 20mg |
¥450元 | 2023-09-15 | |
| ChemFaces | CFN98980-20mg |
Ergosterol |
57-87-4 | >=98% | 20mg |
$30 | 2021-07-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006110-100mg |
Ergosterol Standard |
57-87-4 | 100mg |
¥785 | 2023-07-11 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006110-20mg |
Ergosterol Standard |
57-87-4 | 20mg |
¥276 | 2023-07-11 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016755-100g |
Ergosterol Standard |
57-87-4 | 95% | 100g |
¥1661 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016755-25g |
Ergosterol Standard |
57-87-4 | 95% | 25g |
¥468 | 2023-07-11 |
Ergosterol Standard Suppliers
Ergosterol Standard Related Literature
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Jinhua Li,Zhong Zhang,Shoufang Xu,Lingxin Chen,Na Zhou,Hua Xiong,Hailong Peng J. Mater. Chem. 2011 21 19267
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Jun Young Kim,In Hee Lee,Daewook Kim,Seong Hwan Kim,Young-Wan Kwon,Gook-Hee Han,Guangsup Cho,Eun Ha Choi,Geon Joon Lee RSC Adv. 2016 6 30699
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Joanne Sordillo,Donato Vespa,Linda Haggerty,Frederick Youngs,Diane Gold,Donald Milton J. Environ. Monit. 2009 11 1513
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Koichi Machida,Yuji Koseki,Akira Kotani,Kazuhiro Yamamoto,Tsuyoshi Miura,Hideki Hakamata Anal. Methods 2022 14 4879
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Douglas M. Fowler,Sara J. Cooper,Jason J. Stephany,Natalie Hendon,Sven Nelson,Stanley Fields Mol. BioSyst. 2011 7 533
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives
Additional information on Ergosterol Standard
Ergosterol Standard (CAS No: 57-87-4) – A Comprehensive Overview in Modern Research and Applications
Ergosterol, identified by the chemical compound code CAS No: 57-87-4, is a vital sterol derivative primarily found in the cell membranes of fungi. As a Ergosterol Standard, it serves as an essential reference material in analytical chemistry and pharmaceutical research. This introduction delves into the multifaceted roles of Ergosterol, emphasizing its significance in contemporary scientific advancements and industrial applications.
The molecular structure of Ergosterol, characterized by its complex steroidal framework, makes it a cornerstone in the study of membrane biophysics and lipid biochemistry. Its chemical formula, C28H44O, underscores its hydrophobic nature, which is pivotal for its biological functions. In recent years, researchers have increasingly recognized the importance of Ergosterol in understanding fungal pathogenesis and developing novel antifungal agents. The Ergosterol Standard plays a critical role in ensuring the purity and consistency of these studies, thereby facilitating accurate and reproducible results.
One of the most compelling aspects of Ergosterol is its involvement in the synthesis of vitamin D2 (ergocalciferol). This conversion process is mediated by ultraviolet-B (UV-B) radiation, highlighting Ergosterol's role in fungal metabolism and adaptation to environmental stressors. Current research is exploring how Ergosterol derivatives can be leveraged to enhance UV protection in cosmetic formulations and improve bone health in humans. The availability of a high-quality Ergosterol Standard is indispensable in these investigations, providing researchers with a reliable benchmark for their experiments.
In the realm of pharmaceutical development, Ergosterol has emerged as a key target for antifungal drug discovery. The structural similarity between Ergosterol and cholesterol allows researchers to develop selective inhibitors that disrupt fungal cell membrane integrity without affecting human cells. Recent studies have demonstrated the potential of Ergosterol analogs in combating drug-resistant fungal infections, which pose a significant threat to global health. The use of a precise Ergosterol Standard ensures that these compounds are synthesized and tested under controlled conditions, maximizing their therapeutic efficacy.
The industrial applications of Ergosterol are equally noteworthy. Beyond its role in vitamin D synthesis, Ergosterol derivatives are being investigated for their anti-inflammatory and antioxidant properties. These properties make them promising candidates for use in nutraceuticals and functional foods, where they can contribute to maintaining human health by reducing oxidative stress and modulating immune responses. The standardization provided by the Ergosterol Standard is crucial in these applications, ensuring that product formulations meet stringent quality criteria.
Advances in analytical techniques have further enhanced the utility of Ergosterol as a research tool. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are among the methods employed to analyze Ergosterol and its derivatives with high precision. The availability of a well-characterized Ergosterol Standard enables researchers to calibrate these instruments and validate their analytical procedures, ensuring reliable data acquisition.
The environmental impact of Ergosterol is another area of growing interest. Studies have shown that Ergosterol can influence microbial communities in soil ecosystems by affecting fungal growth patterns. This has implications for sustainable agriculture and bioremediation efforts, where fungal-based processes are increasingly being utilized to enhance soil health and degrade environmental pollutants. The use of a standardized reference material like the Ergosterol Standard helps researchers accurately quantify Ergosterol levels in environmental samples, facilitating better understanding and management of these ecological interactions.
In conclusion, Ergosterol stands as a testament to the intricate relationship between chemistry and biology. Its multifaceted roles in vitamin synthesis, antifungal drug development, nutraceutical applications, and environmental science underscore its importance as a research subject. The availability of a high-quality Ergosterol Standard ensures that scientific investigations remain accurate, consistent, and impactful. As research continues to uncover new applications for Ergosterol derivatives, their significance is poised to grow even further.
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